molecular formula C11H18N2O B8416814 N-(4-methoxybutyl)benzene-1,2-diamine

N-(4-methoxybutyl)benzene-1,2-diamine

Cat. No. B8416814
M. Wt: 194.27 g/mol
InChI Key: ZSGHORWPAMKNCN-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-N-(4-methoxybutyl)benzene-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-14-9-5-4-8-13-11-7-3-2-6-10(11)12/h2-3,6-7,13H,4-5,8-9,12H2,1H3

InChI Key

ZSGHORWPAMKNCN-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of phenylenediamine (10.8 g) and 4-methoxybutyl methanesulfonate (9.11 g) in acetonitrile (100 ml) was added potassium carbonate (20.7 g), and the mixture was stirred heated under reflux for 15 hr. Water was added to the reaction mixture, and the mixture was extracted twice with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography, and a fraction eluted with ethyl acetate-hexane (35:65) was concentrated under reduced pressure to give the object product (5.44 g).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
4-methoxybutyl methanesulfonate
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a toluene solution (350 mL) of N-(4-methoxybutyl)-2-nitroaniline were added 10% Pd/C (K-type, 50% water-containing product, 10.0 g) and toluene (100 mL). The mixture was stirred at 20-30° C. for 3 hr under a hydrogen pressure (0.1 MPa). Under a nitrogen stream, the catalyst was filtered off and the residue was washed with toluene (100 mL). Water in the filtrate was removed by partitioning, magnesium sulfate (25.0 g) was added at 20-30° C., and the mixture was stirred at the same temperature for 30 min. Magnesium sulfate was filtered off and the residue was washed with toluene (100 mL) to give a toluene solution of N-(4-methoxybutyl)-o-phenylenediamine (yield 100%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-methoxybutyl)-2-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two

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